Cas no 899365-18-5 (2-(5-chloro-2-ethoxyphenyl)pyrrolidine)

2-(5-chloro-2-ethoxyphenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(5-chloro-2-ethoxyphenyl)pyrrolidine
- 899365-18-5
- AKOS005638816
- CHEMBL3547734
- EN300-1963997
-
- インチ: 1S/C12H16ClNO/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
- InChIKey: LQEATBYXWOTTRX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1CCCN1)OCC
計算された属性
- せいみつぶんしりょう: 225.0920418g/mol
- どういたいしつりょう: 225.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 21.3Ų
2-(5-chloro-2-ethoxyphenyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963997-5.0g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 5g |
$2485.0 | 2023-05-26 | ||
Enamine | EN300-1963997-0.1g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 0.1g |
$755.0 | 2023-09-17 | ||
Enamine | EN300-1963997-0.05g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 0.05g |
$719.0 | 2023-09-17 | ||
Enamine | EN300-1963997-10g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 10g |
$3683.0 | 2023-09-17 | ||
Enamine | EN300-1963997-1.0g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-1963997-10.0g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 10g |
$3683.0 | 2023-05-26 | ||
Enamine | EN300-1963997-2.5g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 2.5g |
$1680.0 | 2023-09-17 | ||
Enamine | EN300-1963997-0.25g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 0.25g |
$789.0 | 2023-09-17 | ||
Enamine | EN300-1963997-1g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 1g |
$857.0 | 2023-09-17 | ||
Enamine | EN300-1963997-5g |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
899365-18-5 | 5g |
$2485.0 | 2023-09-17 |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
2-(5-chloro-2-ethoxyphenyl)pyrrolidineに関する追加情報
2-(5-Chloro-2-Ethoxyphenyl)Pyrrolidine: A Comprehensive Overview
The compound 2-(5-chloro-2-ethoxyphenyl)pyrrolidine, identified by the CAS number 899365-18-5, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidines, which are five-membered ring structures containing four carbon atoms and one nitrogen atom. The presence of a chloro group at the 5-position and an ethoxy group at the 2-position on the phenyl ring introduces unique electronic and steric properties, making it a valuable substrate for further chemical modifications and applications.
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery. The 2-(5-chloro-2-ethoxyphenyl)pyrrolidine structure has been explored for its potential as a building block in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a versatile intermediate in the construction of complex molecules with therapeutic potential. For instance, its ability to undergo nucleophilic substitution reactions has been exploited in the development of novel anti-inflammatory agents.
The synthesis of 2-(5-chloro-2-ethoxyphenyl)pyrrolidine typically involves multi-step processes, including Friedel-Crafts alkylation and subsequent ring-closing reactions. These methods have been optimized to achieve high yields and purity, ensuring that the compound is readily available for further research and development. The use of modern catalytic systems has further enhanced the efficiency of these reactions, making the compound more accessible to researchers worldwide.
In terms of applications, 2-(5-chloro-2-ethoxyphenyl)pyrrolidine has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, paving the way for their integration into next-generation electronic devices.
The structural versatility of 2-(5-chloro-2-ethoxyphenyl)pyrrolidine also extends to its use in medicinal chemistry. Researchers have investigated its role as a ligand in metalloenzyme inhibition, where its ability to coordinate with metal centers has been leveraged to design inhibitors for enzymes involved in various disease pathways. This has opened new avenues for drug design targeting conditions such as cancer and neurodegenerative diseases.
From an environmental standpoint, the stability and biodegradability of 2-(5-chloro-2-ethoxyphenyl)pyrrolidine have been studied to assess its potential impact on ecosystems. Preliminary findings suggest that under controlled conditions, the compound exhibits moderate biodegradation rates, which aligns with current standards for eco-friendly chemical design.
In conclusion, 2-(5-chloro-2-ethoxyphenyl)pyrrolidine, CAS number 899365-18-5, represents a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance as a key player in contemporary chemical research.
899365-18-5 (2-(5-chloro-2-ethoxyphenyl)pyrrolidine) 関連製品
- 892415-82-6(N-(2,5-dimethoxyphenyl)-2-{6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide)
- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 2171143-75-0((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 866769-80-4(methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)
- 2580223-40-9(3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)
- 57340-21-3(4-(Bromomethyl)azobenzene)
- 89226-50-6(Manidipine)
- 1335887-74-5((1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)




